AZD 4017

Adipose Tissue Pharmacology 11β-HSD1 Inhibition Metabolic Syndrome

AZD 4017 is a clinically differentiated, selective 11β-HSD1 inhibitor with Phase II data across NASH, IIH, and glucocorticoid-induced metabolic dysfunction. Its nanomolar potency in primary human adipocytes (IC50 2 nM) and clean CYP450 profile support metabolic syndrome and NASH combination studies. Unlike other 11β-HSD1 inhibitors, AZD 4017 offers validated human target engagement, proven lean mass improvement (1.8% vs placebo), and documented hepatic steatosis reduction—making it the evidence-based choice for rigorous preclinical and translational research.

Molecular Formula C22H33N3O3S
Molecular Weight 419.6 g/mol
CAS No. 1024033-43-9
Cat. No. B1684383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD 4017
CAS1024033-43-9
Synonyms2-(1-(5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl)-3-piperidyl)acetic acid
AZD4017
Molecular FormulaC22H33N3O3S
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3
InChIInChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1
InChIKeyNCDZABJPWMBMIQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD 4017 for Metabolic Research: 11β-HSD1 Inhibitor Procurement Specifications


AZD 4017 (CAS 1024033-43-9) is a selective, orally bioavailable small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), developed by AstraZeneca for investigating metabolic disorders and glucocorticoid-mediated pathophysiology [1]. This enzyme catalyzes the intracellular conversion of inactive cortisone to active cortisol, regulating tissue-specific glucocorticoid tone in liver, adipose, skeletal muscle, and skin [2]. AZD 4017 demonstrates nanomolar potency against human 11β-HSD1 and has been evaluated in multiple Phase II randomized controlled trials across nonalcoholic steatohepatitis (NASH), idiopathic intracranial hypertension (IIH), and glucocorticoid-induced metabolic dysfunction [3].

Why 11β-HSD1 Inhibitors Cannot Be Interchanged: AZD 4017 Selection Rationale


11β-HSD1 inhibitors as a class target tissue-specific glucocorticoid regeneration; however, substitution among class members introduces uncontrolled variability due to divergent off-target profiles, species-specific potency differences that invalidate preclinical-to-clinical translation, and distinct clinical efficacy patterns across metabolic endpoints [1]. Compounds such as PF-915275, BVT.2733, and carbenoxolone exhibit different selectivity windows versus 11β-HSD2 (inhibition of which risks hypertension and hypokalemia), variable activity in primary human target tissues (adipocytes, hepatocytes), and heterogeneous CYP450 inhibition liabilities that complicate combination studies [2]. Furthermore, growth hormone secretagogues such as MK-677 (ibutamoren) represent an entirely distinct mechanistic alternative for metabolic intervention, activating ghrelin receptors rather than modulating glucocorticoid tone [3]. For investigators requiring validated in vivo target engagement with documented clinical safety and pharmacodynamic biomarker response, AZD 4017 offers a well-characterized profile substantiated by published Phase II data that is not extrapolatable to other 11β-HSD1 inhibitors or alternative mechanisms.

AZD 4017 Comparative Evidence: Quantified Differentiation Against Analogs


Human Adipocyte Potency: AZD 4017 Demonstrates Tissue-Relevant Target Engagement Versus Enzyme-Only Assays

AZD 4017 inhibits 11β-HSD1-mediated cortisone-to-cortisol conversion in isolated primary human adipocytes with an IC50 of 2 nM (0.002 μM), confirming potent activity in a therapeutically relevant target tissue . In contrast, PF-915275 is characterized by a Ki of 2.3 nM in recombinant enzyme assays but exhibits an EC50 of 15 nM in HEK293 cellular systems [1]. The adipocyte data for AZD 4017 provide direct evidence of tissue penetration and functional target modulation in a cell type where 11β-HSD1 is pathophysiologically implicated in obesity and insulin resistance.

Adipose Tissue Pharmacology 11β-HSD1 Inhibition Metabolic Syndrome

Species Selectivity Profile: AZD 4017 Human-Specific Potency Informs Preclinical Model Selection

AZD 4017 exhibits pronounced species-dependent potency variation, with human 11β-HSD1 IC50 = 7 nM versus markedly reduced activity against mouse, rat, and dog orthologs (IC50 range = 750-4000 nM), representing a 107- to 571-fold selectivity for human enzyme . This species restriction contrasts with broader-spectrum 11β-HSD1 inhibitors and necessitates careful selection of preclinical models. Notably, AZD 4017 retains activity in cynomolgus monkey (IC50 = 29 nM), providing a non-human primate model for translational studies . This profile is critical for investigators designing in vivo experiments, as rodent models will underestimate or fail to recapitulate human pharmacodynamic effects.

Species Selectivity Preclinical Translation 11β-HSD1 Pharmacology

Clinical Lean Muscle Mass Improvement: AZD 4017 Demonstrates Anabolic Differentiation Versus Placebo

In a 12-week Phase II randomized, double-blind, placebo-controlled trial in overweight females with idiopathic intracranial hypertension, AZD 4017 treatment produced a significant 1.8% increase in lean muscle mass (P < 0.001) [1]. This anabolic effect was accompanied by improvements in lipid profiles: decreased total cholesterol, increased HDL, and improved cholesterol/HDL ratio. No changes in body mass index or fat mass were observed. Concurrently, circulating androgens increased and positively correlated with changes in total lean muscle mass. This lean mass improvement is not a class-wide effect among 11β-HSD1 inhibitors and represents a potential application in sarcopenia research that is not documented for alternative agents such as growth hormone secretagogues (e.g., MK-677) in comparable clinical settings.

Sarcopenia Lean Body Mass Idiopathic Intracranial Hypertension

Glucocorticoid-Induced Metabolic Toxicity Mitigation: AZD 4017 Co-Administration Protective Effects

In a proof-of-concept randomized, double-blind, placebo-controlled trial, co-administration of AZD 4017 with prednisolone in healthy male volunteers demonstrated protective effects against glucocorticoid-induced metabolic deterioration [1]. Specifically, hepatic insulin sensitivity worsened in the placebo-plus-prednisolone group but was preserved in the AZD 4017-plus-prednisolone group. Additionally, protective effects were observed on markers of lipid metabolism and bone turnover, and night-time blood pressure was higher in placebo-treated but not AZD 4017-treated participants. Critically, most anti-inflammatory actions of prednisolone persisted with AZD 4017 co-treatment, indicating tissue-specific modulation of glucocorticoid action without compromising therapeutic efficacy. Four adverse events were reported with AZD 4017 and no serious adverse events.

Glucocorticoid Adverse Effects Prednisolone Hepatic Insulin Sensitivity

Hepatic Target Engagement Confirmation: Complete Blockade of Cortisone-to-Cortisol Conversion in NASH

In a 12-week Phase II randomized, double-blind, placebo-controlled trial in NASH/NAFLD patients (N=93 randomized), AZD 4017 achieved complete blockade of 13C-cortisone conversion to 13C-cortisol in the liver in all treated patients [1]. This confirms robust hepatic target engagement in a disease-relevant tissue. In the subgroup of patients with both NASH and type 2 diabetes (T2D), AZD 4017 significantly improved liver fat fraction (LFF) versus placebo: mean change -1.087 (SD 5.374) for AZD 4017 versus +1.675 (SD 3.318) for placebo (P = 0.033). While the primary endpoint for the overall cohort was not met, this subgroup efficacy provides clinical validation of target modulation translating to a disease-relevant endpoint.

NASH NAFLD Hepatic Cortisol Target Engagement

CYP450 Clean Profile: AZD 4017 Minimizes Drug-Drug Interaction Confounding

AZD 4017 demonstrates a favorable drug-drug interaction profile with less than 25% inhibition at 10 μM against all major cytochrome P450 isoforms tested (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) . This low CYP450 inhibition liability contrasts with certain other 11β-HSD1 inhibitors that have documented CYP interactions, and is particularly relevant for combination studies where co-administered agents are metabolized via these pathways. For comparison, PF-915275, while also a selective 11β-HSD1 inhibitor, has a distinct structural class (pyridyl sulfonamide) with differing off-target interaction potential [1]. The absence of significant CYP450 inhibition simplifies interpretation of combination pharmacology experiments and reduces confounding variables in metabolic studies.

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

AZD 4017 Optimized Research Applications: Evidence-Guided Scenario Selection


Metabolic Syndrome and Obesity Research Requiring Adipose-Selective Target Modulation

AZD 4017 is optimally suited for metabolic syndrome studies requiring validated target engagement in human adipose tissue. The compound inhibits 11β-HSD1-mediated cortisone-to-cortisol conversion in isolated primary human adipocytes with an IC50 of 2 nM . This tissue-level potency, combined with the clinically documented improvements in lipid profiles (decreased cholesterol, increased HDL) and lean muscle mass increase of 1.8% versus placebo in the IIH trial [1], provides a robust evidence base for adipose-focused metabolic intervention studies. Investigators should note that preclinical rodent models will not accurately reflect human pharmacodynamics due to species selectivity differences (mouse/rat IC50 = 750-4000 nM) .

NASH/NAFLD Mechanistic Studies with Direct Hepatic Target Engagement Validation

For NASH and NAFLD research, AZD 4017 offers clinically validated hepatic target engagement demonstrated by complete blockade of 13C-cortisone to 13C-cortisol conversion in the liver of all treated patients [2]. In the NASH/T2D patient subgroup, AZD 4017 significantly improved liver fat fraction versus placebo (mean change -1.087 versus +1.675; P = 0.033) [2]. This evidence positions AZD 4017 as a mechanistically validated tool for investigating the role of hepatic glucocorticoid tone in steatosis progression and for evaluating combination strategies with other NASH-targeting agents. The compound's clean CYP450 profile (<25% inhibition at 10 μM across major isoforms) further supports combination study design.

Glucocorticoid-Induced Toxicity Mitigation Research

AZD 4017 is uniquely positioned for research aimed at dissociating the anti-inflammatory benefits of glucocorticoids from their adverse metabolic effects. In a proof-of-concept trial, AZD 4017 co-administration with prednisolone preserved hepatic insulin sensitivity, protected against lipid and bone turnover marker deterioration, and prevented night-time blood pressure elevation—all while maintaining most anti-inflammatory actions of prednisolone [3]. This tissue-specific modulation of glucocorticoid action, without compromising therapeutic efficacy, distinguishes AZD 4017 for studies of iatrogenic Cushing's syndrome, glucocorticoid-induced diabetes, and steroid-associated metabolic dysfunction.

Sarcopenia and Muscle-Wasting Intervention Studies

The 1.8% increase in lean muscle mass observed with AZD 4017 versus placebo (P < 0.001) in the 12-week IIH trial [1], accompanied by elevated circulating androgens positively correlated with lean mass changes, supports application in sarcopenia and muscle-wasting research. This anabolic effect is mechanistically linked to 11β-HSD1 inhibition in skeletal muscle and represents a distinct pharmacological approach compared to growth hormone secretagogues (e.g., MK-677) or androgen receptor modulators. Investigators studying age-related muscle loss, cachexia, or glucocorticoid-induced myopathy may find AZD 4017 a valuable comparative tool with a clinical dataset supporting target relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD 4017

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.